Cas no 929804-89-7 ((1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine)

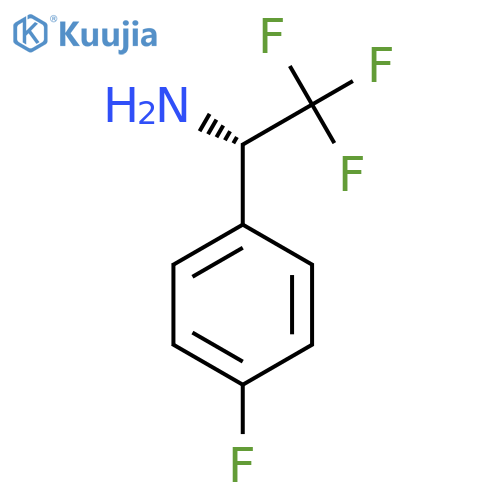

929804-89-7 structure

商品名:(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine 化学的及び物理的性質

名前と識別子

-

- -1S--2-2-2-Trifluoro-1--4-fluorophenyl-ethylamine

- (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine

- (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine

- (1S)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHYLAMINE-HCL

- (S)-2,2,2-TRIFLUORO-1-(4-FLUORO-PHENYL)-ETHYLAMINE

- (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine

- EN300-177950

- (S)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHANAMINE

- 929804-89-7

- (1S)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHYLAMINE HCl

- (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine

- DTXSID501225440

- AU-004/43509048

- SCHEMBL14305986

- MFCD07374562

- [(S)-alpha-(Trifluoromethyl)-4-fluorobenzyl]amine

- (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine

- (alphaS)-4-Fluoro-alpha-(trifluoromethyl)benzenemethanamine

- AKOS015924829

- FRDAKAYQSQLWRW-ZETCQYMHSA-N

- DB-289671

- (I+/-S)-4-Fluoro-I+/--(trifluoromethyl)benzenemethanamine

-

- MDL: MFCD07374562

- インチ: 1S/C8H7F4N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1

- InChIKey: FRDAKAYQSQLWRW-ZETCQYMHSA-N

- ほほえんだ: FC([C@H](C1C=CC(=CC=1)F)N)(F)F

計算された属性

- せいみつぶんしりょう: 193.05100

- どういたいしつりょう: 193.05146188g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 密度みつど: 1.311

- ふってん: 198.7±40.0 °C at 760 mmHg

- フラッシュポイント: 87.6±19.2 °C

- 屈折率: 1.452

- PSA: 26.02000

- LogP: 3.08810

- じょうきあつ: 0.4±0.4 mmHg at 25°C

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6254-250MG |

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine |

929804-89-7 | 95% | 250MG |

¥ 1,346.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1131111-500mg |

(S)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |

929804-89-7 | 95% | 500mg |

$665 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0473-1g |

(S)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |

929804-89-7 | 96% | 1g |

¥8726.45 | 2025-01-22 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0473-100mg |

(S)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |

929804-89-7 | 96% | 100mg |

¥2605.69 | 2025-01-22 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0473-50mg |

(S)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |

929804-89-7 | 96% | 50mg |

¥1731.3 | 2025-01-22 | |

| Enamine | EN300-177950-5.0g |

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine |

929804-89-7 | 5g |

$1352.0 | 2023-06-02 | ||

| eNovation Chemicals LLC | D521293-5g |

(1S)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHYLAMINE |

929804-89-7 | 97% | 5g |

$1590 | 2024-05-24 | |

| Chemenu | CM133083-1g |

(S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine |

929804-89-7 | 95% | 1g |

$294 | 2021-08-05 | |

| eNovation Chemicals LLC | D521293-1g |

(1S)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHYLAMINE |

929804-89-7 | 97% | 1g |

$675 | 2024-05-24 | |

| Bestfluorodrug | YFF00298-5.0g |

(S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine |

929804-89-7 | 97% | 5.0g |

¥13900 | 2023-01-04 |

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

929804-89-7 ((1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine) 関連製品

- 886368-11-2(2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

atkchemica

(CAS:929804-89-7)(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:929804-89-7)(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine

清らかである:99%/99%

はかる:250mg/1g

価格 ($):218.0/588.0